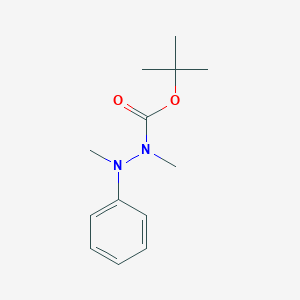

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate

Description

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate is a hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a phenyl ring, and methyl substituents at the 1- and 2-positions of the hydrazine backbone. This compound is structurally significant in organic synthesis, particularly in pharmaceutical intermediates, where the Boc group enhances solubility and stability during reactions .

Properties

IUPAC Name |

tert-butyl N-methyl-N-(N-methylanilino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(5)14(4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQANFOCZEDAQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)N(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657232 | |

| Record name | tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934391-25-0 | |

| Record name | tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of tert-butyl carbazate with 1,2-dimethyl-2-phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives with different substituents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions. These reactions often require the presence of a catalyst or a base to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted hydrazine compounds.

Scientific Research Applications

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The specific pathways involved in its mechanism of action depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Hydrazine vs. Piperazine Derivatives

The target compound’s hydrazine core distinguishes it from Boc-protected piperazine derivatives (e.g., tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate) , which feature a six-membered nitrogen-containing ring. Hydrazines are typically more reactive due to the N–N bond’s lower stability, making them prone to oxidation or decomposition compared to piperazines .

Substituent Effects

- tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate (Similarity: 1.00 ): The chlorine substituent enhances electrophilicity, influencing binding affinity in drug candidates, whereas the methyl groups in the target compound may increase steric hindrance, affecting reaction kinetics .

- 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate (Similarity: 0.56 ): The dual carboxylate groups reduce lipophilicity compared to the phenylhydrazine structure, impacting membrane permeability in biological systems .

Physicochemical Properties

*Estimated based on analogous structures.

Biological Activity

Overview

tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a tert-butyl group, two methyl groups, and a phenyl group, contributes to its reactivity and biological effects.

The chemical structure of tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate can be represented as follows:

This compound is synthesized through the reaction of tert-butyl carbazate with 1,2-dimethyl-2-phenylhydrazine under controlled conditions, typically using solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine for optimal yield.

Antimicrobial Properties

Recent studies have indicated that hydrazine derivatives, including tert-butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate, exhibit significant antimicrobial activity. For instance, related compounds have shown efficacy against fluconazole-resistant fungal strains. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 1.9 μg/mL against Candida albicans, suggesting that similar structures may possess comparable activity .

Table 1: Antimicrobial Activity of Related Hydrazine Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| A | Candida albicans | 1.9 |

| B | Candida glabrata | 4.0 |

| C | Candida tropicalis | 3.7 |

Anticancer Activity

In addition to its antimicrobial properties, this compound is being explored for its anticancer potential. Studies have demonstrated that hydrazine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study reported that a structurally similar compound effectively blocked the T-47D breast cancer cell line in the G2/M phase of the cell cycle .

Table 2: Anticancer Activity of Hydrazine Derivatives

| Compound | Cell Line | Mechanism | Effect |

|---|---|---|---|

| D | T-47D | Cell cycle arrest | G2/M phase blockage |

| E | MCF-7 | Apoptosis induction | Increased cell death |

The biological activity of tert-butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate is hypothesized to involve several mechanisms:

- Nucleophilic Attack : The compound can act as a nucleophile in biochemical reactions, potentially forming covalent bonds with target biomolecules.

- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production, leading to oxidative stress in microbial and cancer cells .

- Cell Cycle Modulation : By interfering with cell cycle progression, these compounds can inhibit tumor growth and proliferation.

Case Studies

Several case studies have been documented regarding the biological activities of hydrazine derivatives:

- Antifungal Study : A recent investigation into phenylhydrazides revealed that specific derivatives exhibited superior antifungal activity compared to traditional antifungals like fluconazole. The study emphasized the need for further exploration of their mechanisms to enhance therapeutic applications .

- Cancer Research : In vitro studies demonstrated that certain hydrazine derivatives could effectively induce apoptosis in breast cancer cells through ROS-mediated pathways. These findings warrant additional research into their potential as novel anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.